- Application of propiophenone rearrangement by 1,2-aryl shift in poly[styrene(iodosodiacetate)], Huaxue Shiji, 2006, 28(7), 426-428

Cas no 938-94-3 (2-(p-Tolyl)propionic Acid)

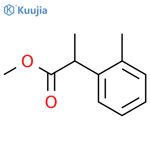

2-(p-トリル)プロピオン酸は、芳香族カルボン酸の一種であり、化学式C10H12O2で表される有機化合物です。p-トルエン基とプロピオン酸基が結合した構造を持ち、医薬品中間体や有機合成の原料として重要な役割を果たします。本品の特徴として、高い純度と安定性が挙げられ、反応性に優れるため、精密な化学反応において信頼性の高い試薬として利用可能です。また、結晶性が良好で取り扱いやすく、実験室規模から工業生産まで幅広く適用されています。特に非ステロイド性抗炎症薬(NSAIDs)の合成前駆体としての応用が知られています。

2-(p-Tolyl)propionic Acid structure

商品名:2-(p-Tolyl)propionic Acid

2-(p-Tolyl)propionic Acid 化学的及び物理的性質

名前と識別子

-

- 2-(4-Methylphenyl)propanoic acid

- 2-(4-Methylphenyl) propionic acid

- IBUPROFEN IMP D

- IBUPROFEN IMPURITY D

- 4-METHYL-2-PHENYLPROPIONIC ACID

- ALPHA,4-DIMETHYLPHENYLACETIC ACID

- (2RS)-2-(4-METHYLPHENYL)PROPANOIC ACID

- 2-(p-Tolyl)propionic acid

- 2-(p-Tolyl)propionic

- 2-p-Tolylpropanoic acid

- 4-methyl-hydratropic acid

- Methylphenylpropinoic acid

- p-Methylhydratropic acid.

- p-Methylhydratropic acid

- 2-(4-Tolyl)propionic acid

- 2-(4-methylphenyl)propionic acid

- 2-(p-Tolyl)propanoic acid

- KDYOFXPLHVSIHS-UHFFFAOYSA-N

- Propanoic acid, 2-(4-methylphenyl)

- alpha,4-Dimethylbenzeneacetic acid

- 2-(4-Tolyl)propanoic acid

- (R)-2-(p-Tolyl)propanoic acid

- 4-methylhydratropic acid

- p-methylphenylpropionic acid

- 2-(p-tolyl)-propionic acid

- a,4-

- Hydratropic acid, p-methyl- (6CI, 7CI, 8CI)

- α,4-Dimethylbenzeneacetic acid (ACI)

- (±)-2-(p-Methylphenyl)propionic acid

- 2-(p-Methylphenyl)propionic acid

- 2-p-Tolylpropionic acid

- α-(p-Tolyl)propionic acid

- Ibuprofen Imp. D: (2RS)-2-(4-Methylphenyl)-propanoic Acid

- F19228

- Benzeneacetic acid, alpha,4-dimethyl-

- Q27251771

- alpha ,4-Dimethylphenylacetic acid

- DB-057444

- EN300-68757

- DTXSID50917912

- 938-94-3

- alpha,4-Dimethylphenylacetic acid, pharmaceutical impurity standard

- 1635C8OCXW

- MFCD01111378

- Ibuprofen EP Impurity D

- CHEMBL190275

- (2RS)-2-(4-Methylphenyl)propanoic Acid; Ibuprofen Imp. D (EP); Ibuprofen Impurity D

- ALPHA-(P-TOLYL)PROPIONIC ACID

- (S)-2-p-tolylpropanoic acid

- .ALPHA.,4-DIMETHYLBENZENEACETIC ACID

- Z792377274

- a,4-Dimethylphenylacetic acid

- alpha,4-Dimethylphenylacetic acid, 97%

- IBUPROFEN IMPURITY D (EP IMPURITY)

- SCHEMBL349312

- AKOS004906184

- BDBM50250131

- AS-16020

- .ALPHA.-(P-TOLYL)PROPIONIC ACID

- IBUPROFEN IMPURITY D [EP IMPURITY]

- SY023256

- CS-0097754

- UNII-1635C8OCXW

- (+/-)-2-(P-METHYLPHENYL)PROPIONIC ACID

- BENZENEACETIC ACID, .ALPHA.,4-DIMETHYL-

- J-506064

- 2-(4'-Methylphenyl)propionic acid

- 2-(p-Tolyl)propionic Acid

-

- MDL: MFCD01111378

- インチ: 1S/C10H12O2/c1-7-3-5-9(6-4-7)8(2)10(11)12/h3-6,8H,1-2H3,(H,11,12)

- InChIKey: KDYOFXPLHVSIHS-UHFFFAOYSA-N

- ほほえんだ: O=C(C(C)C1C=CC(C)=CC=1)O

計算された属性

- せいみつぶんしりょう: 164.08400

- どういたいしつりょう: 164.084

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 157

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 37.3

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

じっけんとくせい

- 色と性状: 黄色透明液体

- 密度みつど: 1.0041 (rough estimate)

- ゆうかいてん: 37-42 °C (lit.)

- ふってん: 231.67°C (rough estimate)

- フラッシュポイント: 華氏温度:230°f

摂氏度:110°c - 屈折率: 1.518-1.52

- PSA: 37.30000

- LogP: 2.18310

- じょうきあつ: 0.0±0.6 mmHg at 25°C

- ようかいせい: 未確定

2-(p-Tolyl)propionic Acid セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261-P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S36

-

危険物標識:

- リスク用語:R36/37/38

- ちょぞうじょうけん:Store at room temperature

2-(p-Tolyl)propionic Acid 税関データ

- 税関コード:2916399090

- 税関データ:

中国税関コード:

2916399090概要:

29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること

要約:

29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

2-(p-Tolyl)propionic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-68757-50.0g |

2-(4-methylphenyl)propanoic acid |

938-94-3 | 95.0% | 50.0g |

$68.0 | 2025-02-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P66030-500g |

2-(p-Tolyl)propanoic acid |

938-94-3 | 500g |

¥1076.0 | 2021-09-08 | ||

| eNovation Chemicals LLC | D519662-25g |

2-(4-Methylphenyl)propanoic acid |

938-94-3 | 97% | 25g |

$265 | 2024-05-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1168394-25g |

2-(p-Tolyl)propanoic acid |

938-94-3 | 98% | 25g |

¥65.00 | 2024-04-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1168394-500g |

2-(p-Tolyl)propanoic acid |

938-94-3 | 98% | 500g |

¥897.00 | 2024-04-24 | |

| Key Organics Ltd | TS-03572-20MG |

(2R)-2-(4-methylphenyl)propanoic acid |

938-94-3 | >97% | 20mg |

£76.00 | 2023-04-18 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UH591-100g |

2-(p-Tolyl)propionic Acid |

938-94-3 | 98% | 100g |

386.0CNY | 2021-07-10 | |

| Fluorochem | 065857-25g |

2-(4-Methylphenyl)propanoic acid |

938-94-3 | 98% | 25g |

£17.00 | 2022-03-01 | |

| eNovation Chemicals LLC | D519662-100g |

2-(4-Methylphenyl)propanoic acid |

938-94-3 | 97% | 100g |

$315 | 2024-05-24 | |

| TRC | T536780-1g |

2-(p-Tolyl)propionic Acid |

938-94-3 | 1g |

$ 85.00 | 2023-09-05 |

2-(p-Tolyl)propionic Acid 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 5 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7.5 - 8.5; pH 1 - 2

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7.5 - 8.5; pH 1 - 2

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Water ; 8 - 10 h, 100 - 105 °C; 105 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3, rt

リファレンス

- Method for synthesizing 2-(4-bromomethylphenyl)propionic acid, China, , ,

合成方法 3

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Water ; 8 - 10 h, 100 - 105 °C; 105 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3, rt

リファレンス

- New synthetic method of loxoprofen sodium, Zhongguo Yaowu Huaxue Zazhi, 2010, 20(1), 25-28

合成方法 4

はんのうじょうけん

1.1 Reagents: Hydrogen iodide Solvents: Water ; 20 h, 90 °C; 90 °C → rt

1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt

1.3 Reagents: Hydrogen ion Solvents: Water ; pH 2, rt

1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt

1.3 Reagents: Hydrogen ion Solvents: Water ; pH 2, rt

リファレンス

- Facile one-pot preparation of 2-arylpropionic and arylacetic acids from cyanohydrins by treatment with aqueous HI, Tetrahedron, 2009, 65(10), 2015-2021

合成方法 5

はんのうじょうけん

1.1 Reagents: Magnesium Catalysts: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; 60 - 65 °C

1.2 Solvents: Tetrahydrofuran ; 60 - 65 °C; 1 h, 60 - 65 °C; 12 h, 60 - 65 °C; 65 °C → 25 °C

1.3 20 - 25 °C; 6 - 8 h, 20 - 25 °C

1.2 Solvents: Tetrahydrofuran ; 60 - 65 °C; 1 h, 60 - 65 °C; 12 h, 60 - 65 °C; 65 °C → 25 °C

1.3 20 - 25 °C; 6 - 8 h, 20 - 25 °C

リファレンス

- Process for preparing 2-(4-bromomethyl) phenylpropionic acid, China, , ,

合成方法 6

はんのうじょうけん

1.1 Reagents: Acetic anhydride , Lithium chloride Catalysts: Palladium chloride , Diphenyl(2′,4′,6′-trimethoxy[1,1′-biphenyl]-2-yl)phosphine Solvents: 1,4-Dioxane ; 24 h, 70 °C

リファレンス

- Method for preparing branched carboxylic acid compound with palladium chloride as catalyst, China, , ,

合成方法 7

はんのうじょうけん

1.1 Reagents: Potassium hydroxide Solvents: Acetone , Water ; overnight, rt

リファレンス

- Concise Synthesis of 2-Arylpropanoic Acids and Study of Unprecedented Reduction of 3-Hydroxy-2-arylpropenoic Acid Ethyl Ester to 2-Arylpropenoic Acid Ethyl Ester by BH3-THF, Helvetica Chimica Acta, 2015, 98(9), 1273-1286

合成方法 8

はんのうじょうけん

1.1 Reagents: Phenylsilane Catalysts: 2455409-80-8 Solvents: Tetrahydrofuran ; 2 h, 23 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 23 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 23 °C

リファレンス

- 1,3,2-Diazaphospholenes Catalyze the Conjugate Reduction of Substituted Acrylic Acids, ChemCatChem, 2020, 12(17), 4262-4266

合成方法 9

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 3 h, rt → reflux

1.2 Reagents: Sulfuric acid Solvents: Water ; pH 4, cooled

1.2 Reagents: Sulfuric acid Solvents: Water ; pH 4, cooled

リファレンス

- Synthesis of 2-(4-methylphenyl)-propionate by coupling of methyl phenyl Grignard reagent and 2-substituted propionate, China, , ,

合成方法 10

はんのうじょうけん

1.1 Catalysts: Acetic anhydride , Palladium diacetate , Tris[4-(trifluoromethyl)phenyl]phosphine Solvents: Toluene ; 48 h, 65 °C

リファレンス

- A Ligand-Directed Catalytic Regioselective Hydrocarboxylation of Aryl Olefins with Pd and Formic Acid, Organic Letters, 2017, 19(7), 1748-1751

合成方法 11

はんのうじょうけん

1.1 Reagents: Acetic acid , Sulfuric acid Solvents: Water ; 5 h, 125 - 130 °C; 130 °C → 40 °C

1.2 Reagents: Water

1.3 Reagents: Potassium hydroxide Solvents: Water ; pH 10

1.2 Reagents: Water

1.3 Reagents: Potassium hydroxide Solvents: Water ; pH 10

リファレンス

- Synthesis of 2-(4-bromomethylphenyl)propionic acid and ester, Huaxue Shiji, 2011, 33(4), 356-358

合成方法 12

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Water

リファレンス

- Application of oxidative aryl migration in organoselenium and -tellurium compounds to the synthesis of 2-arylpropanoic acids, Journal of the Chemical Society, 1986, (11), 1983-7

合成方法 13

はんのうじょうけん

1.1 Reagents: Acetic anhydride , Lithium chloride Catalysts: Palladium chloride , Diphenyl(2′,4′,6′-trimethoxy[1,1′-biphenyl]-2-yl)phosphine Solvents: 1,4-Dioxane ; 24 h, 70 °C

リファレンス

- Pd-Catalyzed Regioselective Branched Hydrocarboxylation of Terminal Olefins with Formic Acid, Organic Letters, 2022, 24(3), 886-891

合成方法 14

はんのうじょうけん

1.1 Reagents: Potassium hydroxide Solvents: Water ; 8 h, reflux; reflux → rt

1.2 Reagents: Sulfuric acid ; pH 2 - 3

1.2 Reagents: Sulfuric acid ; pH 2 - 3

リファレンス

- Process for preparation of loxoprofen sodium, China, , ,

合成方法 15

はんのうじょうけん

1.1 Solvents: Water ; 16 h, pH 8, 30 °C

リファレンス

- Enantioselective hydrolysis of racemic ibuprofen amide to S-(+)-ibuprofen by Rhodococcus AJ270, Enzyme and Microbial Technology, 1999, 24, 160-163

合成方法 16

はんのうじょうけん

1.1 Reagents: Water Catalysts: Triphenylphosphine , Palladium diacetate , Iron chloride (FeCl3) Solvents: 1,4-Dioxane ; 10 - 15 h, 50 bar, 80 °C

リファレンス

- Regioselectivity inversion tuned by iron(III) salts in palladium-catalyzed carbonylations, Chemical Communications (Cambridge, 2018, 54(32), 3967-3970

合成方法 17

はんのうじょうけん

1.1 Reagents: Hydrochloric acid Catalysts: Molybdovanadophosphoric acid (H5PMo10V2O40) , Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran , Water

1.2 16 h, 600 psi, 80 °C

1.2 16 h, 600 psi, 80 °C

リファレンス

- Effect of heteropoly acids on the hydrocarboxylation of styrene: comparative study on hydrocarboxylation and hydroesterification reactions, Reaction Kinetics and Catalysis Letters, 2002, 77(2), 227-236

合成方法 18

はんのうじょうけん

1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water ; 6 h, reflux

リファレンス

- Synthesis of 2-[4-(bromomethyl)phenyl]propionic acid via iodine-catalyzed aryl rearrangement, Jingxi Huagong, 2006, 23(6), 613-614

合成方法 19

はんのうじょうけん

1.1 Reagents: p-Toluenesulfonic acid , Lithium chloride , Water Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Methyl ethyl ketone

1.2 -

1.2 -

リファレンス

- Carbonylation of Vinyl Aromatics: Convenient Regioselective Synthesis of 2-Arylpropanoic Acids, Organic Letters, 1999, 1(3), 459-461

合成方法 20

はんのうじょうけん

1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 20 - 25 °C; 25 °C → 30 °C; 30 °C → 0 °C; -5 - 5 °C; 1.5 h, -5 - 5 °C

1.2 0 - 5 °C

1.3 Solvents: Water ; 0 - 5 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 6, 0 - 5 °C

1.5 Reagents: Sodium hydroxide Solvents: Water ; 10 min, 20 - 25 °C

1.2 0 - 5 °C

1.3 Solvents: Water ; 0 - 5 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 6, 0 - 5 °C

1.5 Reagents: Sodium hydroxide Solvents: Water ; 10 min, 20 - 25 °C

リファレンス

- Process for preparation of loxoprofen sodium, China, , ,

2-(p-Tolyl)propionic Acid Raw materials

- methyl 2-(4-methylphenyl)propanoate

- Ethyl 2-(4-methylphenyl)propanoate

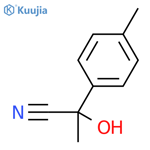

- Benzeneacetonitrile, α-hydroxy-α,4-dimethyl-

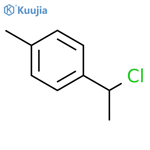

- 1-(1-chloroethyl)-4-methylbenzene

- Benzeneacetic acid, 4-methyl-α-methylene-

- Benzeneacetamide, -alpha-,4-dimethyl-

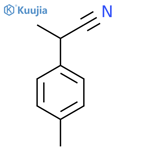

- 2-(4-methylphenyl)propanenitrile

- Benzeneacetic acid, α,4-dimethyl-, 2-hydroxyethyl ester

2-(p-Tolyl)propionic Acid Preparation Products

2-(p-Tolyl)propionic Acid サプライヤー

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

(CAS:938-94-3)2-p-Tolylpropanoic acid

注文番号:JH063

在庫ステータス:in Stock

はかる:25kg

清らかである:98.00%

最終更新された価格情報:Monday, 8 January 2024 17:37

価格 ($): negotiated

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

(CAS:938-94-3)2-p-Tolylpropanoic acid

注文番号:JH254

在庫ステータス:in Stock

はかる:25kg

清らかである:95.00%

最終更新された価格情報:Monday, 8 January 2024 17:37

価格 ($): negotiated

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

(CAS:938-94-3)

注文番号:SFD1189

在庫ステータス:

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Wednesday, 11 December 2024 17:02

価格 ($):

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:938-94-3)2-(p-甲苯)丙酸

注文番号:LE26660797

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:57

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:938-94-3)2-(4-Methylphenyl)propanoic acid

注文番号:LE5620

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 11:47

価格 ($):discuss personally

2-(p-Tolyl)propionic Acid 関連文献

-

A. Cousen J. Chem. Soc. Abstr. 1924 126 i1025

-

Yi-Jun Zhao,Li-Rong Yang,Le-Ting Wang,Ying Wang,Jia-Xing Lu,Huan Wang Catal. Sci. Technol. 2022 12 2887

938-94-3 (2-(p-Tolyl)propionic Acid) 関連製品

- 552-63-6(Tropic acid)

- 529-64-6(DL-Tropic acid)

- 595-91-5(2,2,2-Triphenylacetic Acid)

- 7782-24-3((2S)-2-phenylpropanoic acid)

- 117-34-0(2,2-diphenylacetic acid)

- 7782-26-5((R)-(-)-2-Phenylpropionic acid)

- 492-37-5(2-Phenylpropionic acid)

- 2613-89-0(Phenylmalonic acid)

- 826-55-1(2-methyl-2-phenylpropanoic acid)

- 15687-27-1(Ibuprofen)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:938-94-3)2-(4-Methylphenyl)propanoic acid

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:938-94-3)2-(p-Tolyl)propionic Acid

清らかである:99%

はかる:500g

価格 ($):176.0